Ethyl 4-nitrobenzoylacetate

Catalog No.
S1894084
CAS No.
838-57-3
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-nitrobenzoylacetate

CAS Number

838-57-3

Product Name

Ethyl 4-nitrobenzoylacetate

IUPAC Name

ethyl 3-(4-nitrophenyl)-3-oxopropanoate

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3

InChI Key

NGRXSVFCLHVGKU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Organic Synthesis:

  • Precursor in Claisen Condensation: Ethyl 4-nitrobenzoylacetate acts as a key starting material in the Claisen Condensation reaction. This reaction allows the formation of β-ketoesters, a vital class of intermediates used in the synthesis of complex organic molecules like pharmaceuticals and natural products PubChem: Ethyl 4-nitrobenzoylacetate, CID 13281: . The presence of the electron-withdrawing nitro group on the aromatic ring activates the carbonyl group, facilitating the Claisen Condensation process.

Medicinal Chemistry:

  • Development of New Drugs: Due to its reactivity and the presence of a nitro group, Ethyl 4-nitrobenzoylacetate serves as a building block in the synthesis of potential therapeutic agents. The nitro group can be further manipulated to introduce various functionalities, leading to diverse drug candidates ScienceDirect: A Facile Synthesis of Novel N-Substituted 2-Aminomethyl-4-Nitrobenzothiazoles and Their Antibacterial Activity.

Material Science:

  • Design of Functional Materials: Research explores the use of Ethyl 4-nitrobenzoylacetate in the design of functional materials. The molecule's structure allows for incorporation into polymers or other materials, potentially leading to applications in areas like organic electronics or catalysis RSC Advances: Design, synthesis and self-assembly of novel π-conjugated Schiff bases derived from 4-nitroaniline and their application in organic light-emitting diodes (OLEDs).

Ethyl 4-nitrobenzoylacetate is an organic compound with the molecular formula C₁₁H₁₁NO₅ and a CAS number of 838-57-3. It is characterized by a nitro group attached to a benzoyl moiety, which is further esterified with ethyl acetate. This compound appears as a crystalline solid and is notable for its applications in organic synthesis, particularly in the formation of various complex molecules.

, including:

  • Knoevenagel Condensation: This reaction involves the condensation of ethyl 4-nitrobenzoylacetate with aldehydes or ketones in the presence of a base, often using lysine as a catalyst, to form α,β-unsaturated carbonyl compounds .
  • Oxidation Reactions: It serves as a precursor for synthesizing β-1,3-dicarbonyl aldehydes through oxidation processes .
  • Cycloisomerization: Ethyl 4-nitrobenzoylacetate can also undergo cycloisomerization under suitable conditions to yield various cyclic compounds .

Ethyl 4-nitrobenzoylacetate can be synthesized through several methods:

  • Esterification: The compound can be formed by the reaction of 4-nitrobenzoic acid with ethyl acetate in the presence of an acid catalyst.
  • Acylation Reactions: Another synthetic route involves acylating acetylacetone with 4-nitrobenzoyl chloride.
  • Multi-step Synthesis: More complex synthetic pathways may involve multiple steps, including nitration and subsequent esterification reactions.

These methods highlight its versatility and utility in organic synthesis .

Unique AspectsEthyl AcetateEsterSolvent in organic reactionsCommonly used solventBenzoyl AcetoneKetone and esterUsed in organic synthesisLacks nitro groupMethyl 4-nitrobenzoateEster with nitro groupUsed in synthesisSimilar reactivity but different esterEthyl 3-nitrobenzoateEster with nitro groupUsed in dye productionDifferent position of nitro group

Ethyl 4-nitrobenzoylacetate is unique due to its specific combination of an ester functional group and a nitro substituent on the benzene ring, which influences its reactivity and potential applications in synthesis compared to other similar compounds .

XLogP3

1.7

Melting Point

72.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

838-57-3

Wikipedia

Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester

General Manufacturing Information

Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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